molecular formula C15H11F3N2O2 B2968188 2-[2-(Trifluoromethyl)benzamido]benzamide CAS No. 923781-05-9

2-[2-(Trifluoromethyl)benzamido]benzamide

Cat. No. B2968188
CAS RN: 923781-05-9
M. Wt: 308.26
InChI Key: ZOLWVBIPIYIFPP-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)benzamido]benzamide is a fluorinated aromatic amide . It is an isotopic labeled intermediate for organic synthesis processes .


Synthesis Analysis

The synthetic method of 2-trifluoromethyl benzamide involves using 2, 3-dichlorotrifluorotoluene as a raw material. The process includes preparing 2-fluoro-6-cyano trifluorotoluene through fluorination and cyano substitution, which is then subjected to hydrogenation dechlorination and hydrolysis to prepare the 2-trifluoromethyl benzamide .


Molecular Structure Analysis

The molecular formula of 2-[2-(Trifluoromethyl)benzamido]benzamide is C8H6F3NO. It has an average mass of 189.135 Da and a monoisotopic mass of 189.040146 Da .


Chemical Reactions Analysis

2-[2-(Trifluoromethyl)benzamido]benzamide is a key intermediate in various organic synthesis processes . It can react with other compounds to form different products, such as [2-(Trifluoromethyl)benzamido]methyl acetate .


Physical And Chemical Properties Analysis

2-[2-(Trifluoromethyl)benzamido]benzamide is a white solid. It is soluble in organic solvents such as ethanol, ether, and dichloromethane .

Scientific Research Applications

Pharmacological Research

Research in pharmacology has identified benzamide derivatives, including those similar to 2-[2-(Trifluoromethyl)benzamido]benzamide, as significant for their potential therapeutic applications. For instance, certain benzamide derivatives have been studied for their antiarrhythmic properties. These compounds, characterized by trifluoroethoxy ring substituents and a heterocyclic amide side chain, have shown promising oral antiarrhythmic activity in animal models. This indicates a potential application in developing new antiarrhythmic drugs (Banitt, Bronn, Coyne, & Schmid, 1977; Banitt, Coyne, Schmid, & Mendel, 1975).

Supramolecular Chemistry

In supramolecular chemistry, the structural and functional properties of benzamide derivatives are explored for their ability to form complex molecular assemblies. A notable application is in the design of new supramolecular packing motifs, such as π-stacked rods encased in triply helical hydrogen-bonded amide strands. These structures are suggestive of new modes of organization, potentially applicable in nanotechnology and the development of columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).

Medicinal Chemistry

In medicinal chemistry, the modification and investigation of benzamide derivatives, including those resembling 2-[2-(Trifluoromethyl)benzamido]benzamide, have shown significant antitumor activity. For example, MS-27-275, a synthetic benzamide derivative, was found to inhibit histone deacetylase (HDA), causing hyperacetylation of nuclear histones in tumor cell lines. This derivative demonstrated marked in vivo antitumor activity against various human tumors, suggesting its potential as a novel chemotherapeutic agent (Saito, Yamashita, Mariko, Nosaka, Tsuchiya, Ando, Suzuki, Tsuruo, & Nakanishi, 1999).

Safety and Hazards

2-[2-(Trifluoromethyl)benzamido]benzamide is harmful if swallowed and is suspected of causing genetic defects . It should be handled with appropriate safety measures, including the use of personal protective equipment and avoiding direct contact with skin and eyes .

properties

IUPAC Name

N-(2-carbamoylphenyl)-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O2/c16-15(17,18)11-7-3-1-5-9(11)14(22)20-12-8-4-2-6-10(12)13(19)21/h1-8H,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLWVBIPIYIFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Trifluoromethyl)benzamido]benzamide

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